molecular formula C17H13N3O2 B2427564 N-(cyanomethyl)-4-[(2-cyanophenyl)methoxy]benzamide CAS No. 2094179-83-4

N-(cyanomethyl)-4-[(2-cyanophenyl)methoxy]benzamide

Cat. No. B2427564
M. Wt: 291.31
InChI Key: WZKNRZPEJCOFPJ-UHFFFAOYSA-N
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Description

Compounds like N-(cyanomethyl)-4-[(2-cyanophenyl)methoxy]benzamide belong to the class of organic compounds known as benzamides . These are organic compounds containing a carboxamido substituent attached to a benzene ring .


Synthesis Analysis

The synthesis of similar compounds often involves acylation reactions . For example, a series of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives were synthesized through direct acylation reactions of 2-amino-2-(naphthalen-1-yl)acetonitrile .


Molecular Structure Analysis

The molecular structure of such compounds is often analyzed using techniques like X-ray single crystallography . This allows researchers to understand the solid-state properties of these compounds .


Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve processes like protodeboronation . For instance, catalytic protodeboronation of alkyl boronic esters has been reported .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be analyzed using various techniques. For example, the melting point, boiling point, density, molecular formula, and molecular weight can be determined .

Safety And Hazards

The safety and hazards associated with similar compounds depend on their specific structure and use. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific information .

properties

IUPAC Name

N-(cyanomethyl)-4-[(2-cyanophenyl)methoxy]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O2/c18-9-10-20-17(21)13-5-7-16(8-6-13)22-12-15-4-2-1-3-14(15)11-19/h1-8H,10,12H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZKNRZPEJCOFPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC=C(C=C2)C(=O)NCC#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(cyanomethyl)-4-[(2-cyanophenyl)methoxy]benzamide

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